molecular formula C16H10ClFN2O2 B5858939 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione

Cat. No. B5858939
M. Wt: 316.71 g/mol
InChI Key: LQRAUBYKUNBQFI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione (CFI) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit cell proliferation and induce apoptosis. In influenza virus-infected cells, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit virus replication. In plants, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth of weeds and other unwanted plants.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using recrystallization. It has been extensively studied for its potential applications in various fields of science, making it a well-characterized compound. However, one of the limitations of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione. In medicine, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential drug candidate for the treatment of various types of cancer and viral infections. In agriculture, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential herbicide. In material science, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione could be further studied as a potential precursor for the synthesis of new materials.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione is a versatile molecule that has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer and antiviral properties, inhibit the growth of weeds, and react with various metal ions to form metal complexes. Further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione and to explore its potential applications in medicine, agriculture, and material science.

Synthesis Methods

3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleic anhydride. The reaction yields a yellow crystalline solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleimide or the reaction of 3-chlorophenylhydrazine with 2-fluorobenzaldehyde and maleic acid.

Scientific Research Applications

3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of science. In medicine, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been shown to have anticancer and antiviral properties. It has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the replication of the influenza virus and the hepatitis C virus.
In agriculture, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been studied as a potential herbicide. It has been shown to inhibit the growth of weeds and other unwanted plants, making it a potential candidate for use in agriculture.
In material science, 3-(3-chlorophenyl)-5-(2-fluorobenzylidene)-2,4-imidazolidinedione has been studied as a potential precursor for the synthesis of new materials. It has been shown to react with various metal ions to form metal complexes that have potential applications in catalysis, sensing, and other areas of material science.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-5-3-6-12(9-11)20-15(21)14(19-16(20)22)8-10-4-1-2-7-13(10)18/h1-9H,(H,19,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRAUBYKUNBQFI-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-5-(2-fluorobenzylidene)imidazolidine-2,4-dione

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